3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate
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Overview
Description
3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate is a complex organic compound characterized by multiple formyloxy groups attached to a propyl backbone. It features an extensive esterification which plays a pivotal role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate typically involves a multi-step esterification process. Starting with a base compound, successive formylation and esterification reactions are carried out under controlled conditions. Catalysts like sulfuric acid or p-toluenesulfonic acid may be used to facilitate these reactions.
Industrial Production Methods
On an industrial scale, the compound can be synthesized using a similar but optimized process for larger yields. Continuous flow reactors and automated reaction systems ensure precise control over reaction parameters, minimizing by-products and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation reactions, altering the oxidation states of its components.
Reduction: : It can be reduced, typically affecting the formyloxy groups.
Substitution: : Nucleophilic substitution reactions may occur, where formyloxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: : Use of agents like potassium permanganate or chromic acid.
Reduction: : Employment of reagents such as lithium aluminum hydride.
Substitution: : Utilization of nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: : Formation of aldehydes or carboxylic acids from the oxidation of formyloxy groups.
Reduction: : Generation of alcohols upon reduction of the ester bonds.
Substitution: : Yielding of new ester compounds or mixed functional derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules, particularly in the development of ester-based compounds.
Biology
The compound's ability to undergo hydrolysis makes it a useful tool for studying enzymatic reactions and metabolic pathways involving esters.
Medicine
In medicine, derivatives of this compound might be explored for their potential pharmacological properties, particularly as prodrugs that release active agents through hydrolysis.
Industry
In industrial applications, the compound's ester characteristics are harnessed in the production of polymers and resins, providing flexibility and enhanced properties to the materials.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound exerts its effects primarily through its ester bonds, which can be hydrolyzed under physiological conditions. This hydrolysis releases formic acid and other alcohol-based fragments, which can interact with biological molecules, influencing pathways like ester metabolism and energy production.
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane tris(formate): : Another ester with similar esterification patterns.
Pentaerythritol tetraformate: : A more heavily esterified compound with four formate groups.
Glycerol tris(formate): : An ester derivative of glycerol with multiple formate groups.
Highlighting Uniqueness
3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate stands out due to its specific propyl backbone structure, which provides unique reactivity and stability compared to other multi-formate esters. This distinctive structure makes it particularly valuable in applications requiring controlled hydrolysis and targeted release of formic acid derivatives.
Properties
IUPAC Name |
[3-formyloxy-2-[[3-formyloxy-2,2-bis(formyloxymethyl)propoxy]methyl]-2-(formyloxymethyl)propyl] formate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O13/c17-9-24-3-15(4-25-10-18,5-26-11-19)1-23-2-16(6-27-12-20,7-28-13-21)8-29-14-22/h9-14H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKUOOXSBQXMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC=O)(COC=O)COC=O)OCC(COC=O)(COC=O)COC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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